N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of thiophene-based compounds can be determined by various methods such as CHN analysis, FTIR, and H1 NMR .Chemical Reactions Analysis
Thiophene-based compounds can undergo various chemical reactions. For instance, 1,3-enynes and S3˙‾ can go through a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Apoptosis Induction and Potential Anticancer Agents
One significant application of related compounds involves their role as apoptosis inducers and potential anticancer agents. A study identified a compound structurally similar to N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide, showcasing its activity against breast and colorectal cancer cell lines through the induction of apoptosis. This research highlights the compound's potential as a targeted cancer therapy, emphasizing its selectivity and effectiveness in inhibiting tumor growth in specific cancer types. The study also underlines the importance of the substituted five-member ring for activity, providing insights into structure-activity relationships vital for the development of new anticancer agents (Zhang et al., 2005).
Synthesis Methodologies
Research has also been conducted on novel synthesis methodologies for oxalamide derivatives, including N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide. A study presents a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from related precursors. This methodology is highlighted for its simplicity and high yield, offering a new formula for synthesizing anthranilic acid derivatives and oxalamides, which are crucial for various pharmaceutical applications (Mamedov et al., 2016).
Future Directions
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S/c1-25-11(12-6-7-13(17)26-12)8-21-14(23)15(24)22-10-5-3-2-4-9(10)16(18,19)20/h2-7,11H,8H2,1H3,(H,21,23)(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJWYJFFZPNBER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC=C1C(F)(F)F)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide |
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